![molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0](/img/structure/B2966986.png)

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

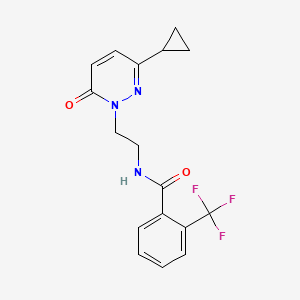

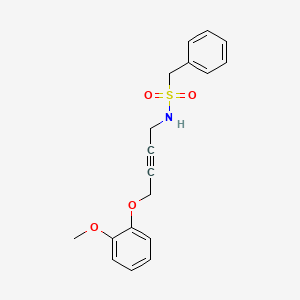

This compound, also known as 3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride, has a molecular weight of 256.73 . It is a derivative of 2H-1-Benzopyran, 3,4-dihydro-, which has a molecular weight of 134.1751 .

Molecular Structure Analysis

The molecular formula of this compound is C12H17ClN2O2 . The structure includes a benzopyran ring, which is a fused ring structure containing a benzene ring and a pyran ring .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Studies

- N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides Synthesis and Anticonvulsant Studies: This research explored the anticonvulsant properties of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which were shown to be effective in seizure test models and exhibited significant potential for use against generalized seizures. These compounds, related to 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride, demonstrated potency and safety, outperforming standard drugs in some tests (Idris et al., 2011).

Antihypertensive Activity

- Synthesis and Antihypertensive Activity of 3-[(Substituted-Carbonyl)Amino]-2H-1-Benzopyrans: This study focused on novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, which were administered to spontaneously hypertensive rats. Certain compounds in this series were found to be as potent as cromakalim, a known antihypertensive drug, highlighting their potential in treating hypertension (Cassidy et al., 1992).

Antimicrobial and Anti-inflammatory Agents

- Novel Pyrazole, Isoxazole, Benzoxazepine, Benzothiazepine, and Benzodiazepine Derivatives: This research synthesized a series of novel compounds related to this compound and evaluated them for antimicrobial and anti-inflammatory activities. Some compounds exhibited significant activity, suggesting potential applications in addressing bacterial and fungal infections and inflammation (Kendre et al., 2015).

Antinociceptive Activity

- (5-Chloro-2(3H)-Benzoxazolon-3-yl) Propanamide Derivatives and Antinociceptive Activity: This study synthesized derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide and tested them for antinociceptive (pain-relieving) activity. These compounds showed significant activity in various tests, indicating potential applications in pain management (Önkol et al., 2004).

Photocleavage Studies

- Fluorescent Amino Acid Conjugates: This research involved the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives linked to amino acids, assessing their stability to photolysis under different irradiation wavelengths. The study contributes to understanding the photochemical behavior of these compounds, which could have applications in phototherapy or as molecular probes (Fonseca et al., 2007).

Antidepressant Agents

- Substituted 3-Amino-1,1-Diaryl-2-Propanols as Potential Antidepressant Agents: This study synthesized analogues of a potent reserpine-prevention compound and evaluated them as potential antidepressant agents. Some compounds showed promising activity and a lack of undesirable anticholinergic effects, suggesting potential for the treatment of depression (Clark et al., 1979).

Wirkmechanismus

Target of Action

The primary targets of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride are the 5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.

Mode of Action

This compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors . This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain.

Biochemical Pathways

The compound’s interaction with the 5-HT 1A and 5-HT 7 receptors affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep. By influencing the activity of the 5-HT 1A and 5-HT 7 receptors, this compound can alter the serotonin signaling pathway and its downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are related to its influence on the serotonin signaling pathway. By binding to the 5-HT 1A and 5-HT 7 receptors, the compound can affect the transmission of serotonin signals, potentially leading to changes in mood, anxiety, and sleep .

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHAXUQJZBQNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)

![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)

![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2966919.png)

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)